molecular formula C9H16 B14719750 5,5-Dimethyl-3-heptyne CAS No. 23097-98-5

5,5-Dimethyl-3-heptyne

Cat. No.: B14719750
CAS No.: 23097-98-5
M. Wt: 124.22 g/mol
InChI Key: YVYHUBIXJLIYRU-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-heptyne is an organic compound with the molecular formula C₉H₁₆. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, where two methyl groups are attached to the fifth carbon of a heptyne chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-heptyne can be achieved through various methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 3-heptyne and methyl iodide in the presence of a strong base like sodium amide can yield this compound. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-heptyne undergoes various chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

    Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can convert it to 5,5-Dimethylheptane.

    Substitution: The terminal hydrogen of the alkyne can be substituted with various functional groups using reagents like sodium amide and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium amide (NaNH₂), alkyl halides (R-X)

Major Products Formed

    Oxidation: Diketones, carboxylic acids

    Reduction: 5,5-Dimethylheptane

    Substitution: Various substituted alkynes

Scientific Research Applications

5,5-Dimethyl-3-heptyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-heptyne involves its interaction with various molecular targets and pathways. The triple bond in the compound is highly reactive, allowing it to participate in addition reactions with electrophiles and nucleophiles. This reactivity is exploited in various chemical transformations and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-pentyne
  • 3-Octyne
  • 3-Methyl-1-hexyne
  • Trans-3-hepten-1-yne

Uniqueness

5,5-Dimethyl-3-heptyne is unique due to the presence of two methyl groups at the fifth carbon, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and makes it a valuable compound in synthetic chemistry.

Properties

CAS No.

23097-98-5

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

5,5-dimethylhept-3-yne

InChI

InChI=1S/C9H16/c1-5-7-8-9(3,4)6-2/h5-6H2,1-4H3

InChI Key

YVYHUBIXJLIYRU-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C)(C)CC

Origin of Product

United States

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